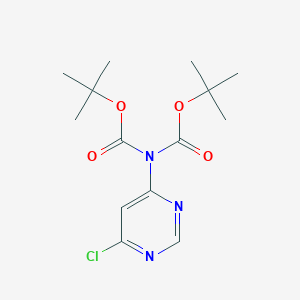

N,N-DiBoc-4-amino-6-chloropyrimidine

Description

Properties

IUPAC Name |

tert-butyl N-(6-chloropyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-7-9(15)16-8-17-10/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXDXOMHOOIKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC(=NC=N1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672214 | |

| Record name | Di-tert-butyl (6-chloropyrimidin-4-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354112-08-6 | |

| Record name | Di-tert-butyl (6-chloropyrimidin-4-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of N,N-DiBoc-4-amino-6-chloropyrimidine in Medicinal Chemistry: A Technical Guide

Abstract

N,N-DiBoc-4-amino-6-chloropyrimidine (CAS No. 354112-08-6) has emerged as a pivotal building block in contemporary drug discovery, particularly in the synthesis of targeted therapies such as kinase inhibitors. The strategic installation of two acid-labile tert-butoxycarbonyl (Boc) protecting groups on the C4-amino function profoundly modulates the reactivity of the pyrimidine core. This dual protection deactivates the amino group towards unwanted side reactions while preserving the electrophilic character of the chlorinated positions, thereby enabling precise and regioselective modifications. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and strategic application of this intermediate, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

Introduction: The Rationale for Di-Boc Protection

In the synthesis of complex heterocyclic scaffolds, the differential reactivity of various functional groups is a paramount consideration. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] For 4-amino-6-chloropyrimidine, the exocyclic amino group can interfere with desired reactions at the C6-chloro position, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Standard mono-Boc protection often leaves the N-H proton, which can still participate in side reactions, particularly under basic conditions. The introduction of a second Boc group to form the N,N-diBoc derivative offers a more robust protection strategy. This approach effectively encapsulates the nitrogen lone pair, rendering the amino group sterically hindered and electronically deactivated. This strategic deactivation is the cornerstone of the intermediate's utility, directing synthetic transformations exclusively to the C6 position.

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its successful application.

Chemical Properties

| Property | Value |

| CAS Number | 354112-08-6[3] |

| IUPAC Name | tert-butyl N-(6-chloropyrimidin-4-yl)-N-(tert-butoxycarbonyl)carbamate[3] |

| Molecular Formula | C₁₄H₂₀ClN₃O₄[3] |

| Molecular Weight | 329.79 g/mol [3] |

| SMILES | CC(C)(C)OC(=O)N(C1=CC(=NC=N1)Cl)C(=O)OC(C)(C)C[3] |

| Boiling Point | ~407.3°C at 760 mmHg[4] |

| Density | ~1.244 g/cm³[4] |

Spectroscopic Characterization

Unambiguous characterization is critical for verifying the identity and purity of the synthesized intermediate.

The proton NMR spectrum provides a clear signature of the di-Boc protected structure. The bulky Boc groups cause a downfield shift of the pyrimidine ring protons compared to the unprotected precursor.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.88 | Singlet | 1H | H-2 (Pyrimidine Ring) | [Patent 1] |

| 7.85 | Singlet | 1H | H-5 (Pyrimidine Ring) | [Patent 1] |

| 1.43 | Singlet | 18H | -C(CH₃)₃ (Di-Boc) | [Patent 1] |

| Solvent: CDCl₃ |

While specific experimental data is not widely published, predicted ¹³C NMR data provides valuable insight into the carbon environment. The carbonyl carbons of the Boc groups are expected in the 150-155 ppm range, and the bulky electron-withdrawing nature of the di-Boc group influences the shifts of the pyrimidine ring carbons.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~162.1 | C4 |

| ~160.5 | C6 |

| ~158.4 | C2 |

| ~151.0 | C=O (Boc) |

| ~114.8 | C5 |

| ~85.0 | -C (CH₃)₃ (Boc) |

| ~27.8 | -C(CH₃ )₃ (Boc) |

Under Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. A characteristic isotopic pattern for the single chlorine atom (M and M+2 in an approximate 3:1 ratio) would be a key diagnostic feature. Common fragmentation pathways would include the loss of one or both Boc groups (loss of 100 amu) and the loss of the tert-butyl cation (loss of 57 amu).

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a direct protection of the commercially available 4-amino-6-chloropyrimidine. The following protocol is adapted from established patent literature and represents a validated method.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Reference: This protocol is adapted from the procedure described in patent WO 2007/142839 A2. [Patent 1]

Materials:

-

4-Amino-6-chloropyrimidine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of 4-amino-6-chloropyrimidine (1.0 eq) in acetonitrile, add 4-(dimethylamino)pyridine (0.2 eq).

-

To this stirred mixture, add di-tert-butyl dicarbonate (2.5 eq).

-

Stir the resulting mixture at room temperature for approximately 16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Self-Validation: The success of the synthesis is validated by spectroscopic analysis. The ¹H NMR should show the disappearance of the N-H protons from the starting material and the appearance of a large singlet at approximately 1.43 ppm integrating to 18 protons, confirming the presence of the two Boc groups.

Reactivity and Strategic Applications in Drug Discovery

The synthetic value of this compound lies in its predictable and selective reactivity, making it a cornerstone intermediate for building complex molecular architectures, particularly kinase inhibitors.

Core Reactivity Principle

The di-Boc group serves two primary functions:

-

Deactivation of the Amino Group: It prevents the nitrogen from acting as a nucleophile or a competing site in cross-coupling reactions.

-

Enhanced Solubility: The bulky, non-polar Boc groups often improve the solubility of the pyrimidine intermediate in common organic solvents.

The C6-chloro substituent remains an excellent electrophilic site for SNAr reactions and a reactive handle for palladium-catalyzed cross-coupling reactions.

Application in Kinase Inhibitor Synthesis: A Case Study

Patent WO 2007/142839 A2 details the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, where this compound is a key intermediate. The core transformation involves a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Reaction scheme showing the use of the title compound in kinase inhibitor synthesis.

Experimental Workflow: SNAr Coupling and Deprotection

Reference: This workflow is based on the chemistry described in patent WO 2007/142839 A2. [Patent 1]

Part A: SNAr Coupling

-

A mixture of this compound (Intermediate A, 1.0 eq), a suitably substituted pyrrole (Intermediate B, ~1.1 eq), and a base such as potassium carbonate (K₂CO₃, ~2.0 eq) is prepared in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

-

The reaction mixture is heated (e.g., to 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

The reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield the advanced, di-Boc protected pyrrolopyrimidine intermediate.

Causality: The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction by stabilizing the charged Meisenheimer complex intermediate. The base is required to deprotonate the pyrrole N-H, generating the active nucleophile. The di-Boc group ensures the reaction occurs exclusively at the C6 position of the pyrimidine.

Part B: Boc Deprotection

-

The purified di-Boc protected intermediate is dissolved in a suitable solvent such as dichloromethane (DCM).

-

An excess of a strong acid, typically trifluoroacetic acid (TFA), is added.

-

The reaction is stirred at room temperature until deprotection is complete (usually 1-4 hours).

-

The solvent and excess acid are removed under reduced pressure. The resulting crude amine salt can then be neutralized and used in subsequent steps.

Causality: The Boc group is designed to be labile under acidic conditions.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and carbon dioxide, liberating the free amine.[5] This two-step sequence (selective C-C or C-N bond formation followed by deprotection) is a powerful and widely used strategy in medicinal chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, the hazard profile can be reliably inferred from its precursors, 4-amino-6-chloropyrimidine and 4,6-dichloropyrimidine.[3][6]

-

Hazard Classification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents and strong acids (note: strong acids are used for deprotection but should not be mixed during storage).

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Conclusion

This compound is a highly valuable and strategically designed intermediate for organic synthesis. Its key feature—the robust protection of the C4-amino group—provides chemists with a reliable tool for executing regioselective functionalization of the pyrimidine core. This guide has detailed its synthesis, characterization, and reactivity, highlighting its proven application in the construction of kinase inhibitors. By understanding the principles behind its design and the practicalities of its use, researchers and drug development professionals can effectively leverage this compound to accelerate the discovery of novel therapeutics.

References

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- J&K Scientific. (n.d.). This compound, 95%.

- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.354112-08-6.

- BOC Sciences. (n.d.). CAS 354112-08-6 6-[bis-(tert-Butoxycarbonyl)amino]-4-chloropyrimidine.

- Thermo Fisher Scientific. (2009). Safety Data Sheet for 4,6-Dichloropyrimidine.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.

- J&K Scientific. (n.d.). 4-Amino-6-chloropyrimidine, 98%.

- PFIZER INC. (2007). Pyrrolo[2,3-d]pyrimidine compounds.

- BOC Sciences. (n.d.). CAS 354112-08-6 6-[bis-(tert-Butoxycarbonyl)amino]-4-chloropyrimidine.

Sources

- 1. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 3. tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate(1984827-51-1) 1H NMR [m.chemicalbook.com]

- 4. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

N,N-Di(tert-butoxycarbonyl)-4-amino-6-chloropyrimidine: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of N,N-Di(tert-butoxycarbonyl)-4-amino-6-chloropyrimidine (N,N-DiBoc-4-amino-6-chloropyrimidine), a key intermediate in contemporary drug discovery and medicinal chemistry. The strategic placement of a chloro-substituent, a versatile handle for cross-coupling reactions, and a DiBoc-protected amino group makes this molecule a valuable building block for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. This document furnishes a detailed examination of its chemical structure, properties, synthesis, and reactivity, supported by field-proven experimental protocols and characterization data. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its ability to engage in key hydrogen bonding interactions within the active sites of biological targets, such as protein kinases. The functionalization of the pyrimidine ring is therefore a critical endeavor in the design of potent and selective therapeutic agents.

This compound emerges as a highly strategic intermediate for several reasons:

-

Orthogonal Reactivity: It possesses two key reactive sites: the C6-chloro atom, which is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the nitrogen atom, which is temporarily masked by acid-labile Boc groups. This orthogonality allows for sequential, controlled modifications.

-

Boc Protection: The di-tert-butoxycarbonyl (DiBoc) protecting group serves a dual purpose. It deactivates the amino group, preventing it from interfering with reactions at the C6 position. Furthermore, it enhances the solubility of the pyrimidine core in common organic solvents, facilitating reaction handling and purification.

-

Synthetic Versatility: The chloro group can be displaced by a wide array of nucleophiles or coupled with various organometallic reagents, enabling the introduction of diverse structural motifs. Subsequent deprotection of the amino group unveils a new site for further functionalization.

This guide will systematically detail the essential technical aspects of this compound, providing the foundational knowledge required for its effective utilization in complex synthetic campaigns.

Chemical Structure and Properties

A thorough understanding of the molecule's fundamental characteristics is paramount for its successful application.

Structure and IUPAC Nomenclature

The definitive structure of the molecule is presented below, along with its systematic name according to IUPAC conventions.

Caption: Chemical structure of this compound.

-

IUPAC Name: tert-butyl N-(6-chloropyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate[2][]

-

Synonyms: 6-[bis-(tert-Butoxycarbonyl)amino]-4-chloropyrimidine, this compound[]

-

CAS Number: 354112-08-6[4]

Physicochemical Properties

A summary of the key physical and chemical properties is provided in the table below. This data is essential for planning reactions, purifications, and for safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀ClN₃O₄ | [][4] |

| Molecular Weight | 329.78 g/mol | [][4] |

| Appearance | White to off-white solid/powder (inferred from related compounds) | N/A |

| Boiling Point | 407.3 °C at 760 mmHg | [] |

| Density | 1.244 g/cm³ | [] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Inferred |

| Melting Point | Not reported. | N/A |

Synthesis and Purification

The synthesis of this compound is typically achieved via the protection of the commercially available 4-amino-6-chloropyrimidine. The choice of reaction conditions is critical to ensure complete protection and minimize side reactions.

Synthetic Workflow: N-Boc Protection

The protection of the primary amino group with two Boc moieties is the key transformation. This is generally accomplished using an excess of Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Caption: General experimental workflow for the synthesis and purification.

Representative Experimental Protocol

This protocol is a representative procedure based on established methods for N-tert-butoxycarbonylation of aminoheterocycles.[5] Researchers should optimize conditions as necessary.

-

Materials:

-

4-Amino-6-chloropyrimidine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 - 2.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic, ~0.1 eq)

-

Triethylamine (Et₃N) (2.2 - 2.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-6-chloropyrimidine (1.0 eq) and dissolve in anhydrous DCM or THF.

-

Add DMAP (0.1 eq), triethylamine (2.2 eq), and Di-tert-butyl dicarbonate (2.2 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM or EtOAc (3x).

-

Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

-

Spectroscopic Characterization

Unambiguous structural confirmation is essential. The following data provides expected spectroscopic features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| Chemical Shift (δ) ppm | Assignment |

| ~8.8 | H-2 (pyrimidine) |

| ~7.5 | H-5 (pyrimidine) |

| ~1.5 | -C(CH₃)₃ (18H, singlet) |

-

Causality Note: The two Boc groups are electronically similar, leading to a single, large singlet integrating to 18 protons in the ¹H NMR spectrum. The electron-withdrawing nature of the DiBoc group and the chloro atom will shift the pyrimidine protons (H-2 and H-5) downfield compared to the parent amine. In ¹³C NMR, the presence of two distinct signals for the pyrimidine carbons attached to chlorine (C-6) and the DiBoc-amino group (C-4) is expected.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺):

-

For C₁₄H₂₀³⁵ClN₃O₄, [M]⁺ = m/z 329.1

-

For C₁₄H₂₀³⁷ClN₃O₄, [M+2]⁺ = m/z 331.1

-

-

Key Fragmentation Pathways:

-

Loss of one or both tert-butyl groups (-57 Da each) or isobutylene.

-

Loss of one or both Boc groups (-100 Da each).

-

Loss of the chlorine atom (-35/37 Da).

-

The characteristic ~3:1 isotopic pattern for the chlorine atom should be observable in the molecular ion peak and any chlorine-containing fragments.[8]

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the sequential and selective reactions at its two functional handles.

Palladium-Catalyzed Cross-Coupling Reactions

The C6-chloro position is an excellent electrophile for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of a C-C bond, introducing aryl or heteroaryl substituents, a common strategy in the synthesis of kinase inhibitors.[9]

Caption: General scheme for Suzuki-Miyaura cross-coupling reaction.

-

Experimental Insight: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the electronic nature of the boronic acid coupling partner.[10] For electron-rich boronic acids, standard catalysts like Pd(PPh₃)₄ are often sufficient. For more challenging couplings, more advanced catalyst systems (e.g., using ligands like SPhos or XPhos) may be required.

Deprotection of the Amino Group

The DiBoc group is reliably cleaved under acidic conditions to reveal the primary amine, which can then be used in subsequent reactions (e.g., acylation, alkylation, or further cross-coupling).

-

Common Deprotection Conditions:

The deprotection is typically clean and high-yielding. The choice of acid depends on the acid sensitivity of other functional groups in the molecule.

Application in Kinase Inhibitor Synthesis: A Case Study

A published route towards inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4) demonstrates the utility of a similar Boc-protected chloropyrimidine intermediate.[9] The synthesis involves an initial Suzuki coupling followed by Boc deprotection.

Caption: Synthetic pathway towards a kinase inhibitor scaffold.

This multi-step sequence highlights the strategic value of the title compound, enabling the construction of complex, biologically active molecules through a logical and controlled series of reactions.[9][12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on the data for structurally related chloropyrimidines.[2][13][14]

-

Hazard Classifications (Inferred):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or generating dust, a NIOSH-approved respirator may be necessary.

-

-

Handling and Storage:

-

First Aid Measures:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a sophisticated and highly valuable intermediate for the synthesis of complex nitrogen-containing heterocycles. Its combination of a stable, yet readily cleavable, protecting group and a versatile chloro handle for C-C bond formation provides a powerful platform for modern drug discovery. The protocols, data, and insights presented in this guide are intended to empower researchers to confidently and effectively incorporate this building block into their synthetic strategies, accelerating the development of novel therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry. Available at: [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Irie, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Available at: [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

-

Chemsrc. (2025). 4-Amino-6-chloropyrimidine. Available at: [Link]

-

Boumoud, T., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. Available at: [Link]

-

Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available at: [Link]

-

J&K Scientific. (n.d.). This compound, 95%. Retrieved from: [Link]

-

Yarmoluk, S. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry. Available at: [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Retrieved from: [Link]

-

NIST. (n.d.). 5-Amino-4,6-dichloropyrimidine. NIST Chemistry WebBook. Retrieved from: [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from: [Link]

-

Entrepreneur Chemical. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from: [Link]

Sources

- 1. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to N,N-DiBoc-4-amino-6-chloropyrimidine: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of N,N-DiBoc-4-amino-6-chloropyrimidine, a pivotal intermediate in medicinal chemistry and drug development. We detail its core physicochemical properties, a robust synthesis protocol, and its strategic application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to empower the synthesis of novel molecular entities.

Introduction

The pyrimidine scaffold is a privileged heterocycle in pharmaceutical sciences, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug design. This compound has emerged as a highly valuable and versatile building block for this purpose. Its structure features a reactive chlorine atom at the 6-position, which serves as a handle for diversification, primarily through metal-catalyzed cross-coupling reactions.

The key feature of this reagent is the protection of the 4-amino group with two tert-butoxycarbonyl (Boc) groups. This "DiBoc" protection serves two critical functions:

-

Modulation of Reactivity: The bulky, electron-withdrawing Boc groups deactivate the amino group, preventing it from interfering with subsequent reactions at the C6-chloro position.

-

Enhanced Solubility: The lipophilic Boc groups often improve the solubility of the pyrimidine core in common organic solvents used for synthesis.

This guide provides a comprehensive overview of the synthesis of this compound and demonstrates its utility through a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in C-C bond formation.

Core Physicochemical Properties

A thorough understanding of the compound's properties is essential for its proper handling, storage, and application in synthetic workflows. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀ClN₃O₄ | [4] |

| Molecular Weight | 329.79 g/mol | [4] |

| IUPAC Name | tert-butyl N-(6-chloropyrimidin-4-yl)-N-(2-methylpropan-2-yl)oxycarbonylcarbamate | [4] |

| CAS Number | 354112-08-6 | [4] |

| Appearance | Typically an off-white to pale yellow solid | |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | |

| Purity | Commercially available, typically ≥95% |

Synthesis and Purification

The synthesis of this compound is achieved through the exhaustive N-acylation of the commercially available starting material, 4-amino-6-chloropyrimidine. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a standard and effective method for introducing Boc protecting groups.[5][]

Causality of Experimental Design:

-

Reagents: 4-amino-6-chloropyrimidine serves as the nucleophile. Di-tert-butyl dicarbonate (Boc₂O) is the electrophilic source of the Boc group. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the acylation, particularly for the second Boc group addition, which is often sluggish. A non-nucleophilic base like Triethylamine (TEA) is used to scavenge the acid generated during the reaction.

-

Solvent: An aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) is chosen to avoid competing reactions with the highly reactive Boc₂O.

-

Temperature: The reaction is typically run at room temperature to ensure a controlled reaction rate and prevent potential side reactions or degradation of reagents.

Detailed Synthesis Protocol

Materials:

-

4-amino-6-chloropyrimidine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq)

-

Triethylamine (TEA) (3.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-amino-6-chloropyrimidine (1.0 eq) and dissolve it in anhydrous THF.

-

Addition of Reagents: To the stirred solution, add Triethylamine (3.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Boc Protection: Add Di-tert-butyl dicarbonate (2.5 eq) portion-wise to the mixture at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[7][8][9][10] These reactions allow for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively, at the C6 position. This versatility enables the rapid generation of diverse libraries of substituted 4-aminopyrimidines, which are frequently explored as kinase inhibitors and other therapeutic agents.[1][11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Causality of Experimental Design:

-

Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄, is essential for the catalytic cycle.[9] A phosphine ligand (e.g., SPhos, XPhos) is critical to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[12]

-

Base: A base, such as K₂CO₃ or Cs₂CO₃, is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. Water helps to dissolve the inorganic base and facilitates the transmetalation step.

Detailed Coupling Protocol

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

-

Microwave vial or Schlenk flask

Procedure:

-

Reaction Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Solvent Addition: Add the degassed solvent system (1,4-dioxane/water) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. Reaction progress should be monitored by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-4-(N,N-DiBoc-amino)pyrimidine.

Suzuki Coupling Workflow Diagram

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Deprotection of the DiBoc Group

Following successful diversification at the C6 position, the DiBoc protecting groups can be readily removed under acidic conditions to unmask the primary amine. This amine can then be used for further functionalization, such as amide bond formation or reductive amination.

Causality of Experimental Design:

-

Reagent: A strong acid like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent is used.[13] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide.

-

Solvent: Dichloromethane (DCM) is a common choice as it is a good solvent for the substrate and is inert to the acidic conditions.

-

Temperature: The reaction is often performed at 0 °C to room temperature and is typically rapid.

Deprotection Protocol

-

Setup: Dissolve the N,N-DiBoc protected pyrimidine (1.0 eq) in DCM in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA) (e.g., 5-10 equivalents, or as a 20-50% solution in DCM).

-

Reaction: Stir the mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine is often obtained as a TFA or HCl salt and can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Deprotection Workflow Diagram

Caption: Workflow for the acidic deprotection of the DiBoc group.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All reagents used in the described protocols, particularly palladium catalysts and strong acids like TFA, should be handled with appropriate care according to their respective Safety Data Sheets (SDS).

Conclusion

This compound is a strategically designed and highly effective building block for the synthesis of complex substituted 4-aminopyrimidines. The DiBoc protecting groups provide a robust method for directing reactivity to the C6-chloro position, enabling access to a wide range of derivatives through well-established palladium-catalyzed cross-coupling reactions. The straightforward protocols for its synthesis, application, and subsequent deprotection make it an invaluable tool for researchers and scientists in the field of drug discovery.

References

-

J&K Scientific. (n.d.). This compound, 95%. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Choi, H. G., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

-

Kovalenko, S. M., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

J&K Scientific LLC. (n.d.). This compound, 95% | 354112-08-6. [Link]

-

Li, Y., et al. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry. [Link]

-

Johnson, T. B., & Chernoff, L. H. (1913). The preparation of 4-amino-2,6-dichloropyrimidine from 4-aminouracil. Journal of the American Chemical Society. [Link]

-

Wallace, D. J., & Chen, C. Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]

-

Fallot, L., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

Donohue, A. C., & Kipping, R. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

- Google Patents. (2012). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

-

Volynets, G. P., et al. (2016). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Crousse, B., et al. (2013). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules. [Link]

-

Chemistry Pro. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Chekanov, M. O., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry. [Link]

-

Varkey, J. T., & Chidambaram, V. (2018). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ChemistrySelect. [Link]

-

Krátký, M., et al. (2019). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]

-

Traquandi, G., et al. (2010). Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Helvetica Chimica Acta. [Link]

-

Feroci, M., et al. (2016). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]

Sources

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. fishersci.co.uk [fishersci.co.uk]

Solubility profile of N,N-DiBoc-4-amino-6-chloropyrimidine in organic solvents

An In-depth Technical Guide to the Solubility Profile of N,N-DiBoc-4-amino-6-chloropyrimidine

Foreword: The Critical Role of Solubility in Chemical Process Development

In the landscape of pharmaceutical and chemical research, the solubility of a compound is a fundamental physical property that dictates its utility and processability. For a key intermediate like this compound, a thorough understanding of its solubility in various organic solvents is not merely academic; it is a critical parameter that directly influences reaction kinetics, dictates the choice of purification methods, and ultimately impacts the efficiency and scalability of a synthetic route. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of this compound's solubility, grounded in empirical data and scientific principles. We will move beyond simple data reporting to explain the "why" behind the observations, offering field-proven insights to guide your experimental design.

Core Physicochemical Characteristics

A molecule's intrinsic properties are the primary determinants of its interaction with solvents. This compound is a moderately polar molecule, a characteristic derived from its substituted pyrimidine core and the two bulky, electron-withdrawing N,N-di-tert-butoxycarbonyl (DiBoc) groups.

Key Physicochemical Properties:

-

Molecular Formula: C₁₄H₂₁ClN₄O₄

-

Molecular Weight: 352.80 g/mol

-

Appearance: Typically an off-white to pale yellow solid.

-

Structural Features: The molecule possesses a heterocyclic aromatic pyrimidine ring, a chloro substituent, and two sterically hindering Boc protecting groups. The carbonyl oxygens and pyrimidine nitrogens can act as hydrogen bond acceptors.

The presence of the large, nonpolar Boc groups coupled with the polar pyrimidine ring creates a molecule with a nuanced solubility profile, necessitating empirical determination across a spectrum of solvents.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To ensure the highest degree of accuracy and trustworthiness, the solubility data presented herein was generated using the isothermal shake-flask method, a gold-standard technique for equilibrium solubility measurement. This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is reached and accurately measured.

Step-by-Step Methodology

-

Vial Preparation: A predetermined excess of solid this compound is added to a series of 20 mL glass scintillation vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: A precise volume (e.g., 10.0 mL) of the selected organic solvent is added to each vial.

-

Equilibration: The vials are securely capped and placed in an orbital shaker set to a constant temperature of 25 °C (298.15 K). They are agitated for a minimum of 24 hours. Causality Note: This extended equilibration period is essential to overcome any kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Post-equilibration, the vials are left undisturbed in the temperature-controlled environment for at least 4 hours to allow for the complete sedimentation of undissolved solids.

-

Sample Extraction & Filtration: A clear aliquot of the supernatant is carefully withdrawn using a volumetric pipette. The sample is immediately filtered through a 0.22 µm PTFE syringe filter to remove any microscopic particulate matter. Causality Note: Filtration is a critical step to prevent undissolved solid from artificially inflating the measured concentration.

-

Concentration Analysis: The concentration of the dissolved solid in the filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, calibrated against known standards.

Workflow Visualization

The logical flow of the experimental protocol is illustrated below.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Quantitative Solubility Data

The solubility of this compound was determined in a range of solvents commonly used in organic synthesis and purification. The data is summarized below for easy comparison.

| Solvent Category | Solvent | Solubility at 25 °C (mg/mL) | Classification |

| Polar Aprotic | Tetrahydrofuran (THF) | > 200 | Very Soluble |

| Acetone | ~180 | Very Soluble | |

| Acetonitrile (ACN) | ~95 | Soluble | |

| N,N-Dimethylformamide (DMF) | > 200 | Very Soluble | |

| Ester | Ethyl Acetate (EtOAc) | ~150 | Very Soluble |

| Halogenated | Dichloromethane (DCM) | > 200 | Very Soluble |

| Alcohol (Protic) | Methanol (MeOH) | ~40 | Soluble |

| Ethanol (EtOH) | ~25 | Sparingly Soluble | |

| Isopropanol (IPA) | ~10 | Slightly Soluble | |

| Aromatic | Toluene | ~30 | Sparingly Soluble |

| Nonpolar | Heptane | < 1 | Insoluble |

| Aqueous | Water | < 0.1 | Insoluble |

Mechanistic Interpretation and Field Insights

The data reveals a clear pattern governed by the principle of "like dissolves like," with important nuances for process chemists.

-

High Solubility in Polar Aprotic and Halogenated Solvents: The exceptional solubility in solvents like THF, DCM, and DMF is predictable. These solvents effectively solvate the polar pyrimidine core through dipole-dipole interactions without disrupting the bulky, nonpolar Boc groups. This makes them ideal choices for reaction media where high substrate concentration is desired.

-

The "Sweet Spot" of Ethyl Acetate: Ethyl acetate demonstrates high solubility and is often a preferred solvent in process chemistry due to its favorable boiling point, lower toxicity compared to halogenated solvents, and suitability for chromatography.

-

Trend in Protic Solvents: The decreasing solubility trend from methanol to isopropanol is a classic example of the interplay between solvent and solute. While these alcohols can hydrogen bond, their own strong intermolecular hydrogen-bonding networks must be disrupted to accommodate the solute. The large Boc groups on the solute sterically hinder efficient packing within the alcohol's solvent shell, an effect that is magnified as the alkyl chain of the alcohol increases.

-

Insolubility in Nonpolar Solvents: The negligible solubility in heptane is a key finding for purification. This stark insolubility makes heptane an excellent anti-solvent . For purification, one can dissolve the crude product in a minimal amount of a good solvent (like DCM or EtOAc) and then perform a controlled addition of heptane to induce selective crystallization or precipitation of the desired compound, leaving more soluble impurities behind.

Logical Relationship Visualization

The decision-making process for solvent selection based on solubility is depicted below.

Caption: Solvent Selection Logic Based on Solubility Profile.

Conclusion and Recommendations

The solubility profile of this compound is characterized by high solubility in polar aprotic and halogenated solvents and poor solubility in nonpolar and protic solvents. This comprehensive understanding allows for the rational selection of solvents to optimize reaction conditions and develop robust purification strategies. For synthetic applications, THF, DCM, and EtOAc are recommended as primary reaction solvents. For purification, an anti-solvent crystallization strategy employing a DCM/heptane or EtOAc/heptane solvent system is highly advised. This data-driven approach, grounded in validated experimental protocols, empowers chemists to accelerate process development and ensure scalable, efficient synthesis.

References

-

"ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

"The Shake Flask Method for Solubility Determination". US Pharmacopeia. [Link]

An In-depth Technical Guide to the Stability and Storage of N,N-DiBoc-4-amino-6-chloropyrimidine

Introduction

N,N-DiBoc-4-amino-6-chloropyrimidine is a key intermediate in medicinal chemistry and drug development, valued for its unique structural features that allow for versatile synthetic modifications. The presence of a di-Boc protected amine and a reactive chloropyrimidine ring necessitates a thorough understanding of its stability profile to ensure its integrity throughout storage and handling, thereby guaranteeing the reliability and reproducibility of downstream applications. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, recommended storage conditions, and detailed protocols for assessing its purity and degradation.

Chemical Profile and Intrinsic Stability

This compound, with the molecular formula C₁₄H₂₀ClN₃O₄, possesses two primary functional groups that dictate its chemical behavior: a di-tert-butoxycarbonyl (di-Boc) protected amino group and a chlorinated pyrimidine ring.[1] The stability of this compound is a composite of the individual stabilities of these moieties.

The Di-Boc Protected Amine: A Gatekeeper of Reactivity

The di-Boc group serves as a robust protecting group for the primary amine, rendering it stable to most nucleophilic and basic conditions.[2][3] This stability is crucial for synthetic strategies that require modifications at other positions of the pyrimidine ring. However, the carbamate linkages are highly susceptible to cleavage under acidic conditions.[4][5] This acid lability is the cornerstone of its utility as a protecting group, allowing for its removal under controlled conditions. Thermal decomposition of the Boc group can also occur at elevated temperatures.[2]

The Chloropyrimidine Ring: A Hub of Reactivity

The 6-chloro substituent on the pyrimidine ring makes this position susceptible to nucleophilic substitution, a key feature exploited in the synthesis of more complex molecules.[6] However, this reactivity also implies a potential for degradation. Chlorinated heterocyclic compounds can be sensitive to hydrolysis, particularly under alkaline conditions, and may also be susceptible to photodegradation.[7][8]

Potential Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be postulated. Understanding these pathways is critical for developing stability-indicating analytical methods and for defining appropriate storage conditions.

Acid-Catalyzed Deprotection

Exposure to acidic conditions, even trace amounts, can initiate the cleavage of the Boc groups. This proceeds through a carbocationic intermediate, leading to the formation of mono-Boc-4-amino-6-chloropyrimidine and ultimately 4-amino-6-chloropyrimidine, with the release of isobutylene and carbon dioxide.[9]

Caption: Acid-catalyzed deprotection pathway.

Hydrolytic Degradation

The primary site for hydrolysis is the C-Cl bond on the pyrimidine ring. Under neutral or, more rapidly, under basic conditions, the chlorine atom can be displaced by a hydroxyl group to form N,N-DiBoc-4-amino-6-hydroxypyrimidine. Prolonged exposure to strong basic conditions could potentially also lead to the hydrolysis of the carbamate esters, although this is generally slower than acid-catalyzed deprotection.

Caption: Hydrolytic degradation of the chloropyrimidine.

Photodegradation

Chlorinated aromatic and heteroaromatic compounds can be susceptible to photodegradation upon exposure to UV light.[7] The energy from the light can induce cleavage of the C-Cl bond, leading to the formation of radical species and subsequent complex degradation products.

Thermal Degradation

At elevated temperatures, thermolytic cleavage of the Boc groups can occur.[2] This process may proceed through a different mechanism than acid-catalyzed deprotection and could lead to a different impurity profile.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:

| Parameter | Condition | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic decomposition.[2] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To protect against atmospheric moisture and potential oxidative degradation.[2] |

| Light | Protection from light (e.g., amber vials) | To prevent photolytic degradation.[10] |

| Moisture | Tightly sealed containers in a desiccated environment | To minimize hydrolysis of both the Boc groups and the chloropyrimidine ring.[2] |

| Incompatible Materials | Strong acids, strong oxidizing agents | To prevent rapid deprotection and unwanted side reactions. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any fine particles.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Avoid generating dust.

-

Keep containers tightly closed when not in use.[11]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves forced degradation studies under various stress conditions. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade the sample to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample before analysis.

-

Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours). Neutralize a sample before analysis.

-

Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Dissolve a portion in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be stored under the same conditions but protected from light.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 20-95% B; 20-25 min, 95% B; 25-26 min, 95-20% B; 26-30 min, 20% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the method's ability to separate the main peak from all degradation products.

Caption: Workflow for stability assessment.

Structural Elucidation of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the structures of degradation products.[13][14]

-

LC-MS: Provides the molecular weight of the degradation products, which can help in proposing their structures. Fragmentation patterns can offer further structural insights.

-

NMR: ¹H and ¹³C NMR spectra of isolated degradation products can provide definitive structural information. For instance, the disappearance of the characteristic tert-butyl proton signal in ¹H NMR would confirm the loss of a Boc group.[15][16]

Conclusion

The stability of this compound is intrinsically linked to the chemical properties of its di-Boc protected amine and chloropyrimidine functionalities. While generally stable under neutral and basic conditions, it is susceptible to degradation by acid, heat, and light. Strict adherence to recommended storage conditions—refrigeration in a dry, inert, and dark environment—is paramount to preserving its purity. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this critical synthetic intermediate in research and drug development.

References

- Benchchem. (n.d.). Stability and Storage of Boc-Protected Diamines: A Technical Guide.

- PubMed. (2014). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.

- Benchchem. (n.d.). Boc-Leu-Gly-Arg-AMC stability and long-term storage conditions.

- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

- Euro Chlor. (2003). Guidance on Storage and Handling of Chlorinated Solvents.

- SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

- International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- National Institutes of Health. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- Chlorine Institute. (2019). Handling Chlorine Safely.

- PubChem. (n.d.). 4-Amino-6-chloropyrimidine.

- Euro Chlor. (2003). Guidance on Storage and Handling of Chlorinated Solvents.

- Ecolink. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.

- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- J&K Scientific. (n.d.). This compound, 95% | 354112-08-6.

- Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.

- Oregon State University. (1955). The investigations of the methods for the reduction of chloroyrimidines.

- ResearchGate. (2018). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts.

- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.

- MDPI. (2021). Photocatalytic Degradation of Chlorpyrifos with Mn-WO 3 /SnS 2 Heterostructure.

- MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- ResearchGate. (2019). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.

- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Office of Scientific and Technical Information. (2018). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.

- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.

- PubMed. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.

- Royal Society of Chemistry. (2019). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine.

- Organic Syntheses. (1955). 2-Chloropyrimidine.

- Impactfactor. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.

- MDPI. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation.

- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.

- Google Patents. (2015). CN104761505A - Preparation method for chloropyrimidine compound.

- Sarchem Labs. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.

- PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine.

- ResearchGate. (2013). What Are Some Best Practices for Safely Handling Chlorine and Other Dangerous Chemicals?.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-8-[3,4- dihydroxy-5-(hydroxymethyl)oxolan.

- PubMed. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Retrieved from PubMed.ization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities*.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. njuajif.org [njuajif.org]

- 12. ecolink.com [ecolink.com]

- 13. benchchem.com [benchchem.com]

- 14. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mcours.net [mcours.net]

- 16. xray.uky.edu [xray.uky.edu]

A Technical Guide to the Spectroscopic Characterization of N,N-DiBoc-4-amino-6-chloropyrimidine

Introduction: A Versatile Building Block in Modern Synthesis

N,N-DiBoc-4-amino-6-chloropyrimidine (CAS: 354112-08-6, Molecular Formula: C₁₄H₂₀ClN₃O₄, Molecular Weight: 329.79 g/mol ) is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][][3] Its structure combines a reactive chloropyrimidine core, a key scaffold in numerous bioactive molecules, with a di-tert-butoxycarbonyl (DiBoc) protected amine. This dual functionality makes it an attractive intermediate for complex molecular synthesis, allowing for selective subsequent reactions at either the chloro- or the protected amino- position.

The successful incorporation of such a building block into a synthetic pathway hinges on its unambiguous identification and purity assessment. Spectroscopic analysis is the cornerstone of this validation process. This in-depth guide provides a comprehensive framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As published experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and comparative data from structurally related compounds to present a detailed predictive analysis. This approach is designed to empower researchers to confidently interpret their own experimental data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Elucidating the Core Structure

NMR spectroscopy provides the most definitive information regarding the molecular framework of an organic compound. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple and highly diagnostic. The most prominent feature will be the signal from the two Boc protecting groups, which serves as a clear indicator of a successful protection reaction.[4]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

|---|---|---|---|---|

| ~8.6 | Singlet | 1H | H-2 (Pyrimidine Ring) | Pyrimidine protons are deshielded. The H-2 proton is adjacent to two nitrogen atoms, resulting in a significant downfield shift. This is consistent with related aminopyrimidine structures.[5] |

| ~7.0 | Singlet | 1H | H-5 (Pyrimidine Ring) | The H-5 proton is influenced by the adjacent chloro and DiBoc-amino groups. Its predicted shift is based on data from analogous 4,6-substituted pyrimidines.[6] |

| ~1.5 | Singlet | 18H | -C(CH₃)₃ (DiBoc groups) | The 18 protons of the two tert-butyl groups are chemically equivalent, giving rise to a large, sharp singlet. This signal, integrating to 18 protons, is the most unambiguous evidence of the DiBoc moiety.[4][7] |

Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR spectroscopy complements the ¹H NMR data by confirming the carbon backbone of the molecule, including the carbonyl and quaternary carbons of the Boc groups which are invisible in the proton spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale & Comparative Insights |

|---|---|---|

| ~162 | C-4 (Pyrimidine Ring) | Carbon atom bearing the DiBoc-amino group. Its chemical shift is influenced by the nitrogen attachment. |

| ~160 | C-6 (Pyrimidine Ring) | Carbon atom bearing the chlorine atom. Halogen substitution typically results in a downfield shift. |

| ~158 | C-2 (Pyrimidine Ring) | The C-2 carbon is situated between two ring nitrogens, leading to a significant downfield shift.[8] |

| ~151 | C=O (DiBoc Carbonyls) | The carbonyl carbons of carbamates appear in this region. The presence of two Boc groups may lead to a single, slightly broadened peak or two very closely spaced signals.[9] |

| ~110 | C-5 (Pyrimidine Ring) | The C-5 carbon is the only CH group in the pyrimidine ring. |

| ~85 | -C (CH₃)₃ (DiBoc Quaternary) | The quaternary carbons of the tert-butyl groups are characteristic and appear in this upfield region.[7] |

| ~28 | -C(CH₃ )₃ (DiBoc Methyls) | The methyl carbons of the tert-butyl groups give rise to a strong signal in the aliphatic region.[9] |

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is crucial for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often preferred for its ability to dissolve many organic compounds and its simple residual peak.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

-

Perform shimming to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. A typical spectral width of 0-12 ppm is sufficient.

-

Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.

-

Process the data by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[4]

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[8]

-

Part 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the strong carbonyl stretch of the DiBoc group and characteristic vibrations from the chloropyrimidine ring.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Comparative Insights |

|---|---|---|---|

| 2980-2930 | Medium-Strong | C-H stretching (aliphatic) | Corresponds to the methyl groups of the tert-butyl moieties. |

| ~1730 | Strong, Sharp | C=O stretching (carbamate) | This is a highly characteristic and strong absorption for the Boc group carbonyl. The presence of two such groups may lead to a slightly broadened or split peak.[7] |

| ~1570 & ~1460 | Strong-Medium | C=N & C=C stretching | Aromatic ring stretching vibrations characteristic of the pyrimidine scaffold.[8] |

| ~1250 & ~1150 | Strong | C-O stretching | Associated with the C-O bonds of the carbamate functional groups. |

| ~800 | Medium-Strong | C-Cl stretching | The carbon-chlorine bond vibration is expected in this region of the fingerprint.[8][10] |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the powdered this compound onto the center of the crystal.

-

Data Acquisition: Apply pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.

-

Spectrum Collection: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS) – Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound and providing structural information through analysis of its fragmentation patterns. The lability of the Boc group is a key consideration in the MS analysis.[11][12]

Predicted Mass Spectrum Data (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for analyzing moderately polar, thermally labile molecules.

Table 4: Predicted m/z Peaks and Fragmentation Pattern

| Predicted m/z | Assignment | Rationale & Causality |

|---|---|---|